6-Tert-butyl-2-chloronicotinaldehyde
Description
6-Tert-butyl-2-chloronicotinaldehyde is a substituted nicotinaldehyde derivative characterized by a tert-butyl group at the 6-position and a chlorine atom at the 2-position of the pyridine ring. This compound is structurally significant due to the electron-withdrawing chlorine and the sterically bulky tert-butyl group, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-tert-butyl-2-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,3)8-5-4-7(6-13)9(11)12-8/h4-6H,1-3H3 |
InChI Key |
UXLNAKJUGCTJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Effects
- This group also enhances lipophilicity, improving membrane permeability in bioactive molecules.
- Chlorine vs. Fluorine : The 2-chloro substituent exerts a stronger electron-withdrawing effect than fluorine (e.g., in 6-(tert-Butyl)-5-fluoronicotinaldehyde), directing electrophilic attacks to specific ring positions. However, fluorine’s smaller size allows for better metabolic stability in pharmaceuticals .
Physicochemical Properties
- Solubility : tert-butyl-substituted derivatives (e.g., this compound) exhibit lower water solubility compared to methyl or hydroxyl analogs (e.g., 6-(tert-Butyl)-5-hydroxynicotinaldehyde, CAS 1289176-18-6) due to increased hydrophobicity .
- Thermal Stability : Bulky tert-butyl groups enhance thermal stability, making such compounds suitable for high-temperature reactions or materials science applications .
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